4-Methoxybenzenesulfonyl chloride

Catalog No.
S590391
CAS No.
98-68-0
M.F
C7H7ClO3S
M. Wt
206.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzenesulfonyl chloride

CAS Number

98-68-0

Product Name

4-Methoxybenzenesulfonyl chloride

IUPAC Name

4-methoxybenzenesulfonyl chloride

Molecular Formula

C7H7ClO3S

Molecular Weight

206.65 g/mol

InChI

InChI=1S/C7H7ClO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3

InChI Key

DTJVECUKADWGMO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)Cl

Synonyms

4-methoxybenzenesulfonyl chloride

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)Cl

4-Methoxybenzenesulfonyl chloride (also known as mesylate chloride) is an organic compound with the chemical formula CH3OC6H4SO2Cl. It is a white solid that is used as a reagent in organic synthesis []. Here's a breakdown of its applications in scientific research:

Sulfonylation Agent

4-Methoxybenzenesulfonyl chloride is primarily employed as a sulfonylating agent. It reacts with various nucleophiles to introduce a mesylate group (SO2OCH3) onto the molecule [, ]. This functional group can be further manipulated in subsequent synthetic steps to achieve various chemical transformations. Here are some examples of its use in sulfonylation reactions:

  • Synthesis of sulfonamides

    4-Methoxybenzenesulfonyl chloride can be used to prepare sulfonamides, which are a class of medicinally important compounds []. These can be obtained by reacting the chloride group with amines.

  • Protecting groups in organic synthesis

    The mesylate group can act as a protecting group for alcohols and phenols. It can be introduced to temporarily mask the hydroxyl functionality and then selectively removed under controlled conditions to regenerate the original alcohol or phenol [].

Research on Biomolecules

4-Methoxybenzenesulfonyl chloride has also been used in research involving biomolecules. For instance, it has been applied in the synthesis of modified nucleotides, which are essential building blocks of nucleic acids like DNA and RNA []. These modified nucleotides can be valuable tools for studying cellular processes and developing new therapeutic agents.

4-Methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7_7H7_7ClO3_3S. It appears as a white to pale cream solid and is known for its applications in organic synthesis, particularly as a sulfonylating agent. The compound features a methoxy group (-OCH3_3) attached to a benzene ring, which is further substituted with a sulfonyl chloride group (-SO2_2Cl) . This structure makes it an important intermediate in the synthesis of various pharmaceuticals and other organic compounds.

4-Methoxybenzenesulfonyl chloride is a corrosive and irritating compound. Here are some safety concerns:

  • Skin and eye contact: Can cause severe irritation and burns [].
  • Inhalation: May irritate the respiratory tract [].
  • Chronic exposure: Potential long-term health effects are unknown, but it's advisable to handle with caution [].
, primarily involving nucleophilic substitution. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of sulfonamides or other derivatives. For example, it can react with amines to form sulfonamide derivatives .
  • Coupling Reactions: It can be used in coupling reactions with thiophenes and other aromatic compounds, yielding products that are valuable in medicinal chemistry .
  • Hydrolysis: In the presence of water, it can hydrolyze to produce 4-methoxybenzenesulfonic acid and hydrochloric acid, although this reaction is not typically favored due to the stability of the sulfonyl chloride .

4-Methoxybenzenesulfonyl chloride exhibits biological activity primarily as an anti-HIV agent. It functions as a pharmaceutical intermediate in the development of drugs targeting HIV and other viral infections . Additionally, it has been utilized in protecting groups for nitrogen functionalities in various biochemical applications, allowing for selective reactions during synthetic processes .

Several methods exist for synthesizing 4-methoxybenzenesulfonyl chloride:

  • Direct Sulfonation: The compound can be synthesized by reacting 4-methoxybenzenesulfonic acid with thionyl chloride or phosphorus pentachloride. This method allows for the conversion of the acid into the corresponding sulfonyl chloride .
  • Chlorination of Sulfonic Acid: Another approach involves chlorinating 4-methoxybenzenesulfonic acid directly using chlorinating agents under controlled conditions .
  • Use of Protecting Groups: In some synthetic pathways, it serves as a protecting group for nitrogen-containing compounds, which can then be deprotected under mild conditions .

The applications of 4-methoxybenzenesulfonyl chloride are diverse:

  • Pharmaceutical Synthesis: It is widely used in the synthesis of pharmaceutical compounds, particularly those targeting viral infections like HIV .
  • Organic Chemistry: Acts as an important reagent in organic synthesis for creating sulfonamide derivatives and other functionalized compounds.
  • Protecting Group: Serves as a protecting group for amines and other nitrogen functionalities during multi-step synthesis .

Interaction studies involving 4-methoxybenzenesulfonyl chloride focus on its reactivity with various nucleophiles. Research indicates that it effectively reacts with primary and secondary amines to form stable sulfonamide derivatives. This reactivity has implications for drug design and development, particularly in creating compounds with enhanced biological activity or selectivity against specific targets .

Several compounds exhibit structural or functional similarities to 4-methoxybenzenesulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Chlorobenzenesulfonyl chlorideC6_6H6_6ClO2_2SMore reactive due to chlorine substituent
4-Methylbenzenesulfonyl chlorideC7_7H9_9ClO2_2SMethyl group provides different sterics
4-Fluorobenzenesulfonyl chlorideC6_6H5_5ClFOSFluorine enhances electrophilicity
Benzenesulfonyl chlorideC6_6H5_5ClO2_2SLacks methoxy group; simpler structure

Uniqueness

What sets 4-methoxybenzenesulfonyl chloride apart from these similar compounds is its specific methoxy substitution, which influences its reactivity and solubility properties. The presence of the methoxy group enhances its utility in various synthetic applications while providing unique selectivity in reactions compared to its chlorinated or fluorinated counterparts.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

98-68-0

Wikipedia

4-Methoxybenzenesulfonyl chloride

Dates

Modify: 2023-08-15

Cucurbit[7]uril: surfactant host-guest complexes in equilibrium with micellar aggregates

Marcia Pessêgo, Nuno Basilio, Jose A Moreira, Luis García-Río
PMID: 21472839   DOI: 10.1002/cphc.201001045

Abstract

In order to compare the formation of host-guest complexes between β-cyclodextrin (β-CD) or cucurbit[7]uril (CB7) and cationic surfactants we studied the hydrolysis of 4-methoxybenzenesulfonyl chloride (MBSC). The selected surfactants allowed the length of the hydrocarbon chain to be varied between 6 and 18 carbon atoms. Contrary to the expected behaviour, the values of the binding constants between CB7 and surfactants are independent of the alkyl chain length of the surfactant. In the case of β-CD, however, a clear dependence of the binding constant on the hydrophobic character of the surfactant was observed. The values obtained with CB7 are significantly higher than those obtained with β-CD and these differences are explained to be a consequence of electrostatic interactions of the surfactants with the portals of CB7. It was found that a small percentage of uncomplexed CB7 was in equilibrium with the cationic micelles and this percentage increased on increasing the hydrophobic character of the surfactant.


New insights in cyclodextrin: surfactant mixed systems from the use of neutral and anionic cyclodextrin derivatives

L García-Río, M Méndez, M R Paleo, F J Sardina
PMID: 17939704   DOI: 10.1021/jp073510p

Abstract

The kinetics of the hydrolysis of 4-methoxybenzenesulfonyl chloride (MBSC) have been studied in mixed systems made up of surfactant, sodium dodecyl sulfate (SDS) or tetradecyltrimethylammonium bromide (TTABr), and cyclodextrin, beta-CD or SBE-beta-CD(Captisol). The use of SBE-beta-CD instead of beta-CD allowed us to indicate certain characteristics of the mixed cyclodextrin-surfactant system: (a) The percentage of uncomplexed cyclodextrin is higher for SBE-beta-CD than for beta-CD when we use SDS, but the opposite effect was observed when we use TTABr. This behavior can be explained by taking into account the increase in salinity when we add SBE-beta-CD, and the electrostatic forces between the SBE-beta-CD and the surfactant that have influence on the complexation. (b) The presence or even the charge of cyclodextrin has no effect on the properties of surfactant micelles once they have been formed; in particular, it does not alter K(s)(m) or k(m), parameters very sensitive to the micellar system structure. Therefore, we can conclude that for surfactants concentrations lower than the micellization point, the charge of cyclodextrin modifies the cyclodextrin-surfactant interactions but once the micelles have been formed there is no interaction between them and the cyclodextrins.


Application of the dissociative electron transfer theory and its extension to the case of in-cage interactions in the electrochemical reduction of arene sulfonyl chlorides

Abdelaziz Houmam, Emad M Hamed
PMID: 21915407   DOI: 10.1039/c1cp22130b

Abstract

Important aspects of the electrochemical reduction of a series of substituted arene sulfonyl chlorides are investigated. An interesting autocatalytic mechanism is encountered where the starting material is reduced both at the electrode and through homogeneous electron transfer from the resulting sulfinate anion. This is due to the homogenous electron transfer from the two-electron reduction produced anion (arene sulfinate) to the parent arene sulfonyl chloride. As a result, the reduction process and hence the generated final products depend on both the concentration of the substrate and the scan rate. A change is also observed in the reductive cleavage mechanism as a function of the substituent on the phenyl ring of the arene sulfonyl chloride. With 4-cyano and 4-nitrophenyl sulfonyl chlorides a "sticky" dissociative ET mechanism takes place where a concerted ET mechanism leads to the formation of a radical/anion cluster before decomposition. With other substituents (MeO, Me, H, Cl, and F) a "classical" dissociative ET is followed, where the ET and bond cleavage are simultaneous. The dissociative electron transfer theory, as well as its extension to the case of strong in-cage interactions between the produced fragments, along with gas phase chemical quantum calculations results helped us to rationalize both the observed change in the ET mechanism and the occurrence of the "sticky" dissociative ET mechanism. The radical/anion pair interactions have been determined both in solution as well as in the gas phase. The study also shows that despite the low magnitude of in-cage interactions in acetonitrile compared to the gas phase their existence strongly affects the dynamics of the involved reactions. It also shows that, as expected, these interactions are reinforced by the existence of strong electron-withdrawing substituents. The occurrence of an autocatalytic process and the existence of the radical/anion interaction may explain the differences previously observed in the reduction of these compounds in different media.


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